![molecular formula C16H32N2O6 B14298854 5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol CAS No. 113769-00-9](/img/structure/B14298854.png)
5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol is a complex organic compound characterized by its unique molecular structure. It contains a total of 56 atoms, including 32 hydrogen atoms, 16 carbon atoms, 2 nitrogen atoms, and 6 oxygen atoms . The compound features a twelve-membered ring, tertiary amines, hydroxyl groups, secondary alcohols, and aliphatic ethers .
Méthodes De Préparation
The synthesis of 5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol involves multiple steps, typically starting with the formation of the twelve-membered ring structure. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired bonds. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties. Industrial applications include its use as a reagent in various chemical processes .
Mécanisme D'action
The mechanism of action of 5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol involves its interaction with specific molecular targets. The compound’s hydroxyl and amine groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol include other bicyclic compounds with similar ring structures and functional groups. its unique combination of hydroxyl, amine, and ether groups distinguishes it from other compounds, providing unique chemical and biological properties .
Propriétés
Numéro CAS |
113769-00-9 |
|---|---|
Formule moléculaire |
C16H32N2O6 |
Poids moléculaire |
348.43 g/mol |
Nom IUPAC |
5,8,15,20-tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol |
InChI |
InChI=1S/C16H32N2O6/c19-15-11-17-1-5-21-7-3-18(4-8-22-6-2-17)12-16(20)14-24-10-9-23-13-15/h15-16,19-20H,1-14H2 |
Clé InChI |
VDGIJNTWFXPAJE-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN2CCOCCN1CC(COCCOCC(C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


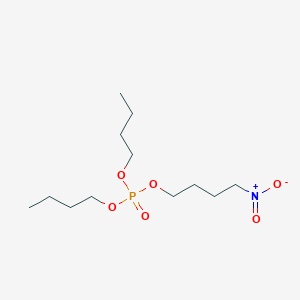
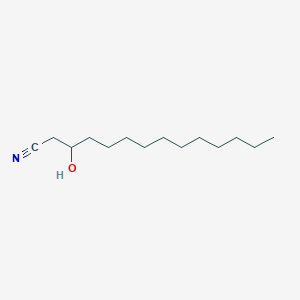
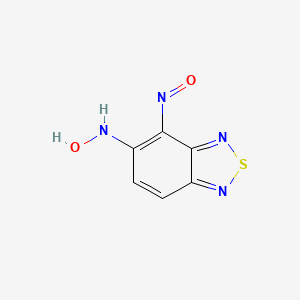
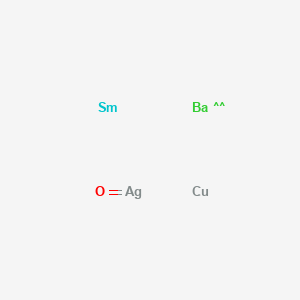
![Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane](/img/structure/B14298801.png)
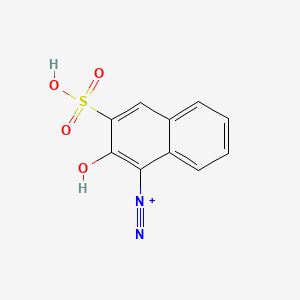
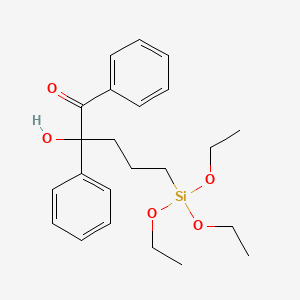

![1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14298820.png)
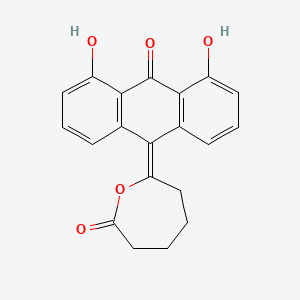

![1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene](/img/structure/B14298841.png)


